5-Methoxypyrazolo[1,5-A]pyridine
Description
Significance of Fused Nitrogen-Containing Heterocycles in Contemporary Chemical and Biological Sciences
Fused nitrogen-containing heterocycles, characterized by the incorporation of nitrogen atoms within their ring structures, are of paramount importance in the pharmaceutical and material sciences. wisdomlib.orgopenmedicinalchemistryjournal.com Their prevalence is underscored by the fact that over 85% of physiologically active drugs contain a heterocyclic structure, with nitrogen-containing heterocycles being the most common framework. nih.gov This structural motif is integral to a vast array of natural products, including alkaloids, vitamins, and antibiotics, as well as synthetic drugs. openmedicinalchemistryjournal.commdpi.com
Historical Context and Evolution of Pyrazolo[1,5-a]pyridine (B1195680) Research
The study of pyrazolo[1,5-a]pyridines, a class of fused nitrogen heterocycles, dates back to 1948. tandfonline.comresearchgate.net Initially, research in this area was driven by the quest for new and efficient synthetic methodologies. benthamdirect.comingentaconnect.com Over the decades, the focus has expanded significantly as the diverse biological potential of these compounds became increasingly apparent. tandfonline.combenthamdirect.com
A pivotal moment in the evolution of pyrazolo[1,5-a]pyridine research occurred in the 1980s and 1990s with the discovery of their potent inhibitory activity against various enzymes, particularly protein kinases. nih.gov This discovery propelled the scaffold into the forefront of medicinal chemistry, especially in the field of oncology, as protein kinases are crucial regulators of cell signaling pathways often disrupted in cancer. nih.gov The versatility of the pyrazolo[1,5-a]pyridine core allows for substitutions at various positions, enabling the creation of a wide array of structurally diverse molecules with tailored biological activities. benthamdirect.comingentaconnect.com This has led to the development of numerous derivatives with applications as anticancer, anti-inflammatory, and central nervous system agents. bohrium.comresearchgate.net
Overview of 5-Methoxypyrazolo[1,5-a]pyridine: A Key Structural Motif in Current Investigations
Within the broader class of pyrazolo[1,5-a]pyridines, this compound has emerged as a particularly significant structural motif in current research. This bicyclic heterocyclic compound features a pyridine (B92270) ring fused to a pyrazole (B372694) ring, with a methoxy (B1213986) group attached at the 5-position. Its molecular formula is C₈H₈N₂O.
The interest in this compound and its derivatives stems from their notable metabolic stability and their structural resemblance to endogenous molecules like indole (B1671886) and purine (B94841), making them valuable isosteres in drug design. The presence of the methoxy group can significantly influence the compound's biological activity. For instance, studies have shown that the 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold exhibits greater potency against drug-resistant Mycobacterium tuberculosis isolates compared to its 5-methyl counterpart. nih.gov This highlights the critical role of the methoxy substituent in modulating the therapeutic potential of the pyrazolo[1,5-a]pyridine core. Consequently, a series of 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives have been designed and synthesized as potential antituberculosis agents. nih.gov
The synthesis of this compound derivatives is an active area of research, with various synthetic routes being explored to generate novel compounds with enhanced properties. For example, 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (B3000796) is a key intermediate in the synthesis of Selpercatinib, a drug used for treating certain types of cancers. chemicalbook.com The chemical properties and potential applications of derivatives such as this compound-3-carboxylic acid are also under investigation. chemscene.comuni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxypyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-5-10-7(6-8)2-4-9-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHWRVFKEWFTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=NN2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738469 | |
| Record name | 5-Methoxypyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877994-06-4 | |
| Record name | 5-Methoxypyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 5 Methoxypyrazolo 1,5 a Pyridine Systems
Exploration of Reaction Pathways and Proposed Intermediates
The synthesis of pyrazolo[1,5-a]pyridines often involves the cyclization of N-aminopyridinium ylides with suitable dipolarophiles like alkynes and alkenes. acs.org A plausible mechanism for the reaction of pyridinium (B92312) salts with alkynes involves the initial deprotonation of the salt to form an ylide. This ylide then reacts with the alkyne through either a concerted [3+2] cycloaddition or a Michael addition followed by intramolecular cyclization to yield a dihydropyrazolopyridine intermediate. mdpi.com This intermediate is typically not isolated as it rapidly undergoes oxidation to form the aromatic pyrazolo[1,5-a]pyridine (B1195680) product. mdpi.com
In cross-dehydrogenative coupling (CDC) reactions, one proposed pathway involves the activation of N-amino-2-iminopyridine by proton transfer from an acid, making it susceptible to nucleophilic addition by a β-dicarbonyl compound. nih.govacs.org The resulting adduct then undergoes oxidative dehydrogenation with molecular oxygen to form an intermediate which subsequently cyclizes and loses a water molecule to afford the pyrazolo[1,5-a]pyridine. nih.govacs.org An alternative pathway suggests that cyclization and dehydration of the initial adduct may precede the final oxidative dehydrogenation step. nih.govacs.org
Influence of the 5-Methoxy Group on Reaction Selectivity and Efficiency
The 5-methoxy group, being an electron-donating group, can significantly impact the reactivity of the pyrazolo[1,5-a]pyridine ring system. This substituent can influence the regioselectivity of reactions by directing incoming electrophiles or by modulating the nucleophilicity of different positions on the ring. For instance, in electrophilic aromatic substitution reactions, the methoxy (B1213986) group is expected to activate the pyridine (B92270) ring, influencing the position of substitution.
In the context of synthesizing pyrazolo[1,5-a]quinazoline derivatives, a related system, the O-alkylation of 4,5-dihydro-5-oxo-pyrazolo[1,5-a]quinazoline-3-carboxyamide with methyl iodide in the presence of a base leads to the formation of 5-methoxypyrazolo[1,5-a]quinazoline-3-carboxamide. mdpi.com This highlights a common strategy for introducing the methoxy group onto a pre-formed heterocyclic core.
Oxidative and Reductive Transformations of 5-Methoxypyrazolo[1,5-a]pyridine Derivatives
The pyrazolo[1,5-a]pyridine nucleus and its derivatives can undergo various oxidative and reductive transformations. For example, the hydroxyl group in a (5-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol (B12972879) derivative can be oxidized to form a ketone or a carboxylic acid.
In a related pyrazolo[1,5-a]quinazoline system, a sulfinyl group can be introduced by the oxidation of a methylthio-substituted precursor using periodic acid. mdpi.com Furthermore, reduction of certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been shown to yield amines. For instance, 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines can be reduced to form a 1,2-diamine system. mdpi.com
Cycloaddition Reactivity with Diverse Reagents (e.g., Alkynylphosphonates, N-iminopyridinium ylides, Styryl Halides)
The [3+2] cycloaddition reaction is a powerful tool for the synthesis of the pyrazolo[1,5-a]pyridine core. The reaction of in situ generated N-iminopyridinium ylides with various alkynes is a common and efficient method. acs.orgmdpi.comnih.govrsc.orgrsc.org
Specifically, the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with N-iminopyridinium ylides has been utilized to prepare pyrazolo[1,5-a]pyridine-3-ylphosphonates. mdpi.comnih.gov The reactivity of the alkynylphosphonate is dependent on the substituent at the 2-position. While aliphatic and phenyl substituted acetylenes show low activity, those with electron-withdrawing groups or certain other functionalities like TMS or OPh exhibit greater reactivity. mdpi.comnih.gov
Comparative Reactivity Studies of Pyrazolo[1,5-a]pyridine Analogs
The reactivity of pyrazolo[1,5-a]pyridines can be compared with jejich isomeric and analogous heterocyclic systems. The pyrazolo[1,5-a]pyrimidine system, for instance, shares structural similarities and some synthetic routes, such as the condensation of aminopyrazoles with β-dicarbonyl compounds. nih.govnih.gov However, the presence of an additional nitrogen atom in the pyrimidine (B1678525) ring alters the electronic distribution and reactivity compared to the pyridine analogue.
Studies on different isomers of pyrazolopyrimidines, such as pyrazolo[5,1-b]pyrimidine and pyrazolo[3,4-d]pyrimidine, reveal that structural differences lead to variations in chemical reactivity and biological activity. nih.gov Similarly, comparing the reactivity of pyrazolo[1,5-a]pyridines with that of pyrazolo[4,3-c]pyridines shows how the fusion pattern of the pyrazole (B372694) and pyridine rings influences their chemical properties and interactions with biological targets. acs.org
Computational and Theoretical Chemistry Studies of 5 Methoxypyrazolo 1,5 a Pyridine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and three-dimensional geometry of 5-Methoxypyrazolo[1,5-a]pyridine. DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311G(d,p), are frequently employed to perform geometry optimization, which determines the most stable arrangement of atoms in the molecule. rsc.orgscribd.com
Further analysis of the electronic structure involves the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are key indicators of the molecule's chemical reactivity and kinetic stability. rsc.org In related pyrazolo[1,5-a]pyrimidine (B1248293) systems, it has been shown that electron-donating groups (like a methoxy (B1213986) group) can raise the HOMO energy and affect the energy gap, which in turn influences the molecule's optical and electronic properties. ornl.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the nitrogen atoms and the methoxy oxygen, indicating these are likely sites for electrophilic attack or protonation. rsc.org
Table 1: Typical Parameters Obtained from DFT Calculations for Heterocyclic Compounds
| Parameter | Description | Typical Computational Method |
| Optimized Geometry | Lowest energy 3D structure (bond lengths, angles). | DFT (e.g., B3LYP/6-31G(d,p)) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT (e.g., B3LYP/6-311++G(2d,2p)) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT (e.g., B3LYP/6-311++G(2d,2p)) |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | Calculated from HOMO/LUMO energies |
| MEP | Visualization of electrostatic potential on the electron density surface. | DFT |
Prediction and Interpretation of Spectroscopic Data (e.g., NMR, Mass Spectrometry)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which is crucial for structural elucidation.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT (e.g., B3LYP). scribd.com By calculating the magnetic shielding tensors for the optimized molecular geometry, theoretical chemical shifts can be predicted. These predicted values are often correlated with experimental data through a linear regression analysis (δ_exp = a * δ_calc + b), which can significantly improve the accuracy of assignments, especially for complex structures. scribd.com For the pyrazolo[1,5-a]pyrimidine scaffold, computational studies have also been used to predict conformational lability, with results that were later confirmed by NMR experiments. nih.govblogspot.com
Mass Spectrometry: In mass spectrometry, computational methods can predict the mass-to-charge ratio (m/z) of various adducts that might form in the spectrometer. More advanced calculations can predict the Collision Cross Section (CCS) of an ion, which is a measure of its size and shape in the gas phase. Such predictions are available for derivatives like this compound-3-carboxylic acid and pyrazolo[1,5-a]pyridine-5-carbaldehyde, providing valuable data for identifying these compounds in complex mixtures using ion mobility-mass spectrometry. uni.luresearchgate.net
Table 2: Predicted Collision Cross Section (CCS) Values for a Derivative, this compound-3-carboxylic acid
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 193.06078 | 136.5 |
| [M+Na]⁺ | 215.04272 | 147.5 |
| [M-H]⁻ | 191.04622 | 138.2 |
| [M+NH₄]⁺ | 210.08732 | 155.8 |
| [M+K]⁺ | 231.01666 | 145.1 |
| (Data sourced from PubChemLite for C₉H₈N₂O₃) researchgate.net |
Mechanistic Insights from Computational Modeling (e.g., Transition State Analysis, Reaction Energetics)
Computational modeling provides deep insights into reaction mechanisms, which is particularly useful for understanding the synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core. A common synthetic route involves the [3+2] cycloaddition of N-aminopyridinium ylides with various reactants. organic-chemistry.org
Theoretical studies can map out the entire reaction pathway for such a synthesis. This involves:
Locating Reactants, Intermediates, and Products: The geometries of all species along the reaction coordinate are optimized.
Transition State (TS) Analysis: The highest energy point along the reaction pathway, the transition state, is located and characterized. Vibrational frequency analysis is performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For the synthesis of the pyrazolo[1,5-a]pyrimidine core, for example, computational modeling can clarify the regioselectivity of the cyclization reaction, explaining why certain isomers are formed preferentially over others. rsc.org
Acidity and Basicity Predictions (e.g., pKa Values of N-Aminopyridinium Cations)
The acidity and basicity of a molecule are critical to its reactivity and biological function. The pKa value, which quantifies acidity, can be predicted with considerable accuracy using computational methods. These predictions are especially relevant for the precursors to pyrazolo[1,5-a]pyridines, such as N-aminopyridinium cations. The synthesis often starts with the N-amination of a pyridine (B92270) derivative, followed by deprotonation to form a reactive N-aminopyridinium ylide. nih.gov The ease of this deprotonation is governed by the pKa of the parent N-aminopyridinium cation.
The prediction of pKa values typically involves a thermodynamic cycle (the Born-Haber cycle). This approach calculates the Gibbs free energy change for the deprotonation reaction in both the gas phase and solution. nih.gov High-level DFT (e.g., M06-2X) or ab initio methods (e.g., G3) are used for the gas-phase calculations, while a polarizable continuum model (like SMD or IEFPCM) is used to account for solvation effects. ornl.govnih.gov By calculating the pKa of a target molecule relative to a reference compound with a known experimental pKa, systematic errors can be minimized, leading to high accuracy. scribd.comnih.gov Studies on various aminopyridines show that computational methods can predict pKa values with a standard deviation of less than 0.7 pKa units from experimental data. nih.gov
Table 3: Comparison of Experimental and Calculated pKa Values for Pyridine Derivatives Using a Thermodynamic Cycle Approach
| Compound | Experimental pKa | Calculated pKa | Method |
| Pyridine | 5.21 | 5.21 | Reference |
| 2-Aminopyridine | 6.71 | 6.81 | G1/CPCM |
| 3-Aminopyridine | 6.03 | 6.04 | G1/CPCM |
| 4-Aminopyridine | 9.18 | 9.28 | G1/CPCM |
| 2-Chloropyridine | 0.72 | 0.71 | G1/CPCM |
| (Data adapted from a study on aminopyridines to illustrate method accuracy) nih.gov |
Analysis of Aromaticity and Stability of the Fused Ring System
The pyrazolo[1,5-a]pyridine system is a fused aromatic heterocycle. Its aromaticity is a key contributor to its thermodynamic stability. nih.gov The system consists of a six-membered pyridine ring fused to a five-membered pyrazole (B372694) ring. According to Hückel's rule, both individual rings are aromatic, and the fused system maintains a delocalized π-electron system containing 10 π-electrons, which satisfies the 4n+2 rule for aromaticity (with n=2). researchgate.netacs.org
Computational chemistry offers quantitative measures of aromaticity. One common method is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of a ring (or above it) and act as a probe for induced magnetic fields. A significant negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. NICS scan analyses can be performed to evaluate the aromaticity across the fused ring system. organic-chemistry.org
The stability of the fused ring is also influenced by its substituents. For this compound, the methoxy group acts as an electron-donating group through resonance, which can enhance the electronic stability of the ring. Computational studies on related pyrazolo[1,5-a]pyrimidines have shown that the nature of substituents significantly impacts the stability and electronic properties, which can be crucial for applications like fluorescent probes where stability under various pH conditions is required. rsc.org
Role of 5 Methoxypyrazolo 1,5 a Pyridine in Advanced Medicinal Chemistry Scaffolds
Pyrazolo[1,5-a]pyridine (B1195680) as a Privileged Heterocyclic Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyridine core is recognized as a "privileged scaffold" in drug discovery. This designation is attributed to its fused, rigid, and planar N-heterocyclic system, which is composed of both a pyrazole (B372694) and a pyrimidine (B1678525) ring. nih.gov This structural framework offers significant synthetic versatility, allowing for modifications at various positions. nih.gov The adaptability of this scaffold has led to the development of numerous bioactive compounds with properties such as selective protein inhibition and anticancer and psychopharmacological activities. nih.gov
The significance of the pyrazolo[1,5-a]pyridine scaffold is underscored by its presence in several commercially available drugs and clinical candidates, including the antiallergic agent Ibudilast, the platelet aggregation inhibitor KC-764, and the dopamine (B1211576) D4 antagonist FAUC213. acs.org Its structural similarity to other important heterocyclic systems, like imidazo[1,2-a]pyridine, further enhances its value in medicinal chemistry, enabling strategies like "scaffold hopping" to design new therapeutic agents. acs.org The broad spectrum of biological activities associated with this core includes anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects, making it a promising candidate for the development of new drugs. nih.gov
Structure-Activity Relationship (SAR) Studies for 5-Methoxypyrazolo[1,5-a]pyridine Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, these studies provide a roadmap for designing more potent and selective therapeutic agents.
The biological activity and selectivity of pyrazolo[1,5-a]pyridine derivatives can be significantly altered by modifying the substituents on the core scaffold. For instance, in the development of antitubercular agents, the introduction of 2,5-dimethyl groups was a key starting point for maintaining geometric similarity to other active compounds. acs.org In the context of kinase inhibitors, the substituent patterns on the pyrazolo[1,5-a]pyrimidine (B1248293) ring have a marked influence on their pharmacological properties. rsc.org
The table below illustrates how different substituents on the pyrazolo[1,5-a]pyridine scaffold affect its activity against various biological targets.
| Scaffold/Derivative | Substituent Modification | Impact on Biological Activity | Target | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxamide | Introduction of 2,5-dimethyl groups | Maintained geometric similarity to lead compounds, leading to potent antitubercular activity. | Mycobacterium tuberculosis | acs.org |
| Macrocyclic Pyrazolo[1,5-a]pyrimidine | Addition of a morpholine (B109124) group | Improved selectivity by reducing off-target effects. | Trk Kinases | mdpi.com |
| Macrocyclic Pyrazolo[1,5-a]pyrimidine | Fluorine incorporation | Enhanced interactions with Asn655 residue. | Trk Kinases | mdpi.com |
| 5-azabicyclohexane-substituted Pyrazolo[1,5-a]pyrimidine | 2,5-difluorophenyl substitution at the 5th position | Crucial for optimal inhibitory activity. | Trk Receptors | mdpi.com |
| Pyrazolo[1,5-a]pyridine | Substitution with a carbonitrile group (e.g., FAUC 327) | High affinity and selectivity for D4 receptors with significant intrinsic activity. | Dopamine D4 Receptor | nih.gov |
In the pursuit of selective phosphodiesterase 5 (PDE5) inhibitors, SAR studies on a triheterocyclic scaffold derived from pyrazolo[1,5-a]pyrimidine revealed that specific substitutions at various positions were optimal. For instance, a methyl group at position 1, a benzyl (B1604629) group at position 3, a phenyl group at position 9, and a linear four-carbon chain at position 6 resulted in a compound with high potency and selectivity. nih.gov
For GABAA receptor modulators, modifications such as shortening or removing a linker between a (hetero)aryl ring and the pyrazolo[1,5-a]quinazoline core were explored. This led to the synthesis of more metabolically stable analogs with high binding affinity. nih.gov
Investigation of Specific Biological Target Interactions and Mechanisms
The therapeutic potential of this compound derivatives stems from their ability to interact with a variety of biological targets, including enzymes and receptors.
Kinase Inhibitory Activity: The pyrazolo[1,5-a]pyridine scaffold is a prominent feature in many kinase inhibitors. mdpi.com Derivatives have been developed as potent inhibitors of various kinases, including p110α-selective PI3 kinase, p38 kinase, and RET kinase. nih.govnih.govgoogle.com For example, a series of pyrazolo[1,5-a]pyridines were identified as selective inhibitors of the p110α isoform of PI3 kinase, with one compound, 5x, exhibiting an IC50 of 0.9 nM. nih.gov This compound was shown to inhibit cell proliferation and the phosphorylation of Akt/PKB, a downstream marker of PI3 kinase activity. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied as inhibitors of protein kinases such as CK2, EGFR, B-Raf, and MEK, which are crucial targets in cancer therapy. nih.govrsc.org
Phosphodiesterase (PDE) Inhibitors: Pyrazolo[1,5-a]pyridine and related pyrazolopyrimidine derivatives have been investigated as inhibitors of phosphodiesterases, particularly PDE5. researchgate.netnih.gov PDE5 inhibitors are used in the treatment of erectile dysfunction. wikipedia.org A series of substituted pyrazolopyridines were found to be potent and selective PDE5 inhibitors. nih.gov Further research led to the development of novel pyrazolopyrimidopyridazinones with low nanomolar IC50 values and high selectivity for PDE5 over other PDE isoforms. nih.gov
The table below summarizes the inhibitory activity of various pyrazolo[1,5-a]pyridine derivatives against different enzymes.
| Derivative Class | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridines | p110α PI3 Kinase | Compound 5x showed an IC50 of 0.9 nM and in vivo activity. | nih.gov |
| Pyrazolo[1,5-a]pyridines | p38 Kinase | Subsequent palladium-catalyzed reactions afforded potent inhibitors. | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Protein Kinases (CK2, EGFR, B-Raf, MEK) | Act as ATP-competitive and allosteric inhibitors. | rsc.org |
| Substituted Pyrazolopyridines | PDE5 | Identified as potent and selective inhibitors. | nih.gov |
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones | PDE5 | Compound 5r showed an IC50 of 8.3 nM with high selectivity. | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | FLT3-ITD | Compounds 17 and 19 showed potent inhibitory activity (IC50 = 0.4 nM) and inhibited quizartinib-resistant mutations. | nih.gov |
Dopamine Receptors: Based on the lead molecule FAUC 113, a series of di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives were synthesized and found to have a strong binding profile for dopamine receptors. nih.gov One particular compound, the carbonitrile 11a (FAUC 327), demonstrated high affinity (Ki = 1.5 nM) and selectivity for the D4 receptor, along with significant intrinsic activity. nih.gov
CRF1 Receptor Antagonism: A series of 3-phenylpyrazolo[1,5-a]pyrimidines have been identified as having affinity for the human corticotropin-releasing factor 1 (CRF1) receptor. nih.gov The three-dimensional structure of one of the most potent analogs in this series was determined, providing insights into the spatial requirements for potent CRF1 receptor binding. nih.gov Additionally, other pyrazolo[1,5-a]pyrimidine derivatives have been designed and evaluated as CRF1 receptor antagonists, with some compounds showing oral efficacy in preclinical models. nih.gov
GABAA Receptor Subtypes: Pyrazolo[1,5-a]quinazoline derivatives, which are structurally related to this compound, have been developed as modulators of the γ-aminobutyric acid type A (GABAA) receptor. nih.gov A series of 8-methoxypyrazolo[1,5-a]quinazolines demonstrated high binding affinity (Ki = 0.2–34 nM) for GABAA receptor subtypes. nih.gov Further studies have compared pyrazolo[1,5-a]pyrimidine structures with other heterocyclic cores as ligands for GABAA receptor subtypes, identifying selective ligands for different α-subunits. nih.gov
Modulation of Specific Biological Pathways
The therapeutic potential of compounds derived from the this compound scaffold stems from their ability to interact with and modulate specific molecular targets and cellular pathways. This modulation can lead to the inhibition of disease-driving processes. The core structure is a versatile platform for designing inhibitors that can bind to the ATP-pocket of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling. nih.govnih.gov
Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of protein kinases, including those often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and Pim-1. nih.govnih.gov Beyond cancer, these scaffolds are instrumental in developing agents that target other critical enzymes. For instance, in the context of tuberculosis, pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as inhibitors of the respiratory cytochrome bcc complex (QcrB), a vital component for cellular respiration in Mycobacterium tuberculosis. nih.gov This inhibition leads to metabolic redox stress within the bacterium. nih.gov In the realm of inflammation, derivatives have been shown to selectively inhibit the biosynthesis of prostaglandins (B1171923) and leukotrienes, key mediators of the inflammatory response. nih.gov The unique structure of these compounds also allows them to interact with specific receptors in the brain, indicating potential for modulating neurological pathways.
Applications in the Rational Design of Therapeutic Agents
The structural versatility of the this compound core allows for extensive modification, enabling the development of targeted therapeutic agents across different disease areas.
Anti-inflammatory Research and Mechanism-Based Design
The pyrazolo[1,5-a]pyrimidine scaffold, a close analogue of pyrazolo[1,5-a]pyridine, has been a focus of anti-inflammatory drug design. Research has shown that derivatives can exert anti-inflammatory effects by modulating the functions of leukocytes, such as neutrophils. nih.govnih.gov The mechanism of action is often linked to the differential inhibition of enzymes responsible for producing inflammatory mediators. nih.gov
A key strategy involves targeting the arachidonic acid cascade. Studies on pyrazolo[1,5-a]pyrimidin-7-ones revealed that structural modifications can lead to compounds that selectively inhibit leukotriene and/or prostaglandin (B15479496) biosynthesis. nih.gov For example, 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one demonstrated significant pharmacological activity both in vivo and in vitro. nih.gov Furthermore, research into pyrazolo[1,5-a]quinazolines, another related scaffold, has identified compounds that target mitogen-activated protein kinase (MAPK) pathways, particularly c-Jun N-terminal kinase (JNK), which are deeply involved in inflammatory processes. nih.gov
Anti-cancer Research and Antitumor Scaffold Development
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine frameworks are considered "privileged scaffolds" in oncology, forming the basis of numerous small molecule kinase inhibitors. nih.govnih.gov Their ability to mimic the purine (B94841) structure allows them to function as ATP-competitive inhibitors of protein kinases that are frequently overactive in cancer cells, thereby blocking signals that promote tumor growth and survival. nih.gov
Extensive research has led to the development of derivatives targeting a variety of kinases:
Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine nucleus is a core feature in several approved and clinical-stage Trk inhibitors used to treat NTRK fusion-positive cancers. The scaffold's structure is essential for binding to the kinase's hinge region.
Pim-1 Kinase Inhibitors: A series of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines exhibited potent, nanomolar inhibitory activity against Pim-1 kinase, a protein involved in cell survival and proliferation.
Other Kinase Targets: This scaffold has been successfully utilized to develop inhibitors for EGFR, B-Raf, and MEK, which are critical components of the MAPK signaling pathway often mutated in cancers like melanoma. nih.gov
The table below summarizes the activity of selected pyrazolo[1,5-a]pyrimidine derivatives against cancer cell lines.
| Compound ID | Target Cancer Cell Line | Activity (EC₅₀) | Reference |
| 3-(4-(trifluoromethyl)phenyl)-6-[4-(2-(piperidin-1-yl)ethoxy]phenyl analogue | A2780 Ovarian Cancer | 0.84 µM | nih.gov |
| 3-(2-fluorophenyl)-6-[4-(2-(4-methylpiperzin-1-yl)ethoxy]phenyl analogue | A2780 Ovarian Cancer | 0.52 µM | nih.gov |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Neuroscience Applications (e.g., Neuroprotection, Cognitive Enhancement)
The unique structure of the pyrazolo[1,5-a]pyridine scaffold allows it to cross the blood-brain barrier and interact with specific receptors in the central nervous system. This has prompted investigations into its potential for treating neurological and psychiatric disorders.
Research has focused on the design of ligands for dopamine receptors. A series of di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives were synthesized and found to have a strong binding affinity for dopamine receptors. nih.gov One particular compound, a carbonitrile derivative (FAUC 327), demonstrated high affinity and selectivity for the D4 dopamine receptor, with a K(i) of 1.5 nM, and acted as a partial agonist. nih.gov Such findings highlight the potential of this scaffold in developing treatments for conditions where dopamine signaling is dysregulated, such as schizophrenia or Parkinson's disease. While the potential for neuroprotection and cognitive enhancement is noted, the primary research has centered on receptor-specific modulation.
Antituberculosis Agent Development, focusing on Drug Resistance Modulators
The emergence of multi-drug-resistant Mycobacterium tuberculosis (Mtb) has created an urgent need for new antituberculosis agents with novel mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has proven to be a highly promising starting point for such drugs.
Researchers have designed and synthesized pyrazolo[1,5-a]pyridine-3-carboxamides that show excellent potency against both drug-susceptible and drug-resistant strains of Mtb. nih.gov These compounds target the cytochrome bcc complex (complex III) of the mycobacterial respiratory chain.
A notable example is the compound TB47 , a pyrazolo[1,5-a]pyridine-3-carboxamide.
| Compound | Target Organism | Mechanism of Action | Activity (MIC) | Reference |
| TB47 | Mycobacterium tuberculosis (including multi-drug-resistant strains) | Inhibition of respiratory complex III (QcrB) | 0.016–0.500 µg/mL | nih.gov |
| Hybrid 7 | Mycobacterium tuberculosis (H37Rv and drug-resistant strains) | Not specified | 0.006 µg/mL (H37Rv); 0.003–0.014 µg/mL (resistant strains) | nih.gov |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
TB47's inhibition of the QcrB enzyme disrupts cellular respiration, leading to bacterial death. nih.gov Importantly, this compound was found to be strongly synergistic with existing tuberculosis drugs like pyrazinamide (B1679903) and rifampicin, suggesting its potential use in combination therapies to combat resistance. nih.gov
Antiviral and Antimalarial Investigations
The broad biological activity of the pyrazolo[1,5-a]pyridine scaffold extends to infectious diseases caused by viruses and parasites.
Antiviral Research: Derivatives of pyrazolo[1,5-a]pyridine have been identified as inhibitors of herpesvirus replication. Structure-activity relationship studies have shown that the antiviral potency is significantly affected by the nature and orientation of substituents at the C3 position of the scaffold. This has helped to define the minimal pharmacophore required for activity against herpesviruses. Further studies on related scaffolds have shown promising activity against a range of other viruses, including Hepatitis B Virus (HBV), MERS Coronavirus, Zika, and Ebola. nih.gov
Antimalarial Investigations: While direct studies on this compound for antimalarial activity are not extensively documented, the constituent pyridine (B92270) and pyrazole rings are key components in many known antimalarial agents. nih.gov For instance, novel pyridine-containing compounds have been designed as potent inhibitors of the Plasmodium falciparum enzyme 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR), a target for antimalarial drugs. Similarly, hybrid molecules containing pyrazole and triazine moieties have shown inhibitory activity against chloroquine-sensitive strains of P. falciparum. nih.gov The structural similarities and known antimalarial activity of these related heterocyclic systems suggest that the this compound scaffold represents a promising, yet underexplored, framework for the development of new antimalarial therapies.
Based on a comprehensive review of available scientific literature, there is no specific research focused solely on the antimicrobial and antifungal activities of the chemical compound This compound .
Extensive searches for scholarly articles, including studies on structure-activity relationships and the synthesis of pyrazolo[1,5-a]pyridine derivatives, did not yield any publications that specifically evaluate "this compound" for its efficacy against microbial or fungal strains.
The existing research on the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds is broad, investigating a wide array of derivatives with different substitutions. For instance, one study noted that a compound with a related structure, a 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxamide derivative, demonstrated notable potency against drug-resistant Mycobacterium tuberculosis isolates. nih.gov However, this finding pertains to a more complex molecule and does not provide direct data on the antimicrobial or antifungal properties of this compound itself.
Due to the absence of specific data in the scientific literature concerning the antimicrobial and antifungal studies of this compound, the requested article section, including data tables and detailed research findings, cannot be generated.
Broader Research Applications of Pyrazolo 1,5 a Pyridine Derivatives Excluding Direct Medicinal Chemistry Overlap
Development of Biochemical Assays for Enzyme Activity and Metabolic Pathways
Derivatives of the pyrazolo[1,5-a]pyridine (B1195680) and the closely related pyrazolo[1,5-a]pyrimidine (B1248293) core are instrumental in the development of biochemical assays designed to probe enzyme function and elucidate metabolic pathways. These compounds are frequently synthesized and utilized in in-vitro enzymatic assays to quantify their inhibitory effects on various enzymes.
For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and subjected to enzymatic assays to determine their inhibitory activity against critical kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). nih.govmdpi.com In these studies, compounds were tested for their ability to suppress enzyme activity, with results often expressed as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half. nih.gov Such assays are fundamental in understanding the structure-activity relationships (SAR) that govern molecular interactions and in identifying key structural features responsible for potent and selective inhibition. mdpi.com
Beyond kinase inhibition, these derivatives have been evaluated in assays for a range of other biological activities. Studies have explored their potential as anti-diabetic, anti-Alzheimer's, and anti-arthritic agents by measuring their ability to inhibit enzymes like α-amylase and acetylcholinesterase. johnshopkins.edunih.gov For example, specific pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant inhibition of α-amylase, a key enzyme in carbohydrate metabolism, and acetylcholinesterase, an enzyme critical to neurotransmission. nih.gov The mechanism of action for compounds like 5-methoxypyrazolo[1,5-a]pyridine often involves binding to the active sites of enzymes and receptors, thereby modulating their activity and influencing biological effects.
These assays are not only crucial for screening potential therapeutic agents but also serve as fundamental research tools. They allow scientists to map the functional landscape of enzymes and understand the intricate biochemical processes that underpin cellular function and disease.
| Derivative Class | Target Enzyme/Pathway | Assay Type | Research Focus |
| Pyrazolo[1,5-a]pyrimidine | CDK2, TRKA | In vitro enzymatic inhibition assay | Dual enzyme inhibition for cancer research nih.govmdpi.com |
| Pyrazolo[1,5-a]pyrimidine | α-amylase | In vitro enzymatic inhibition assay | Anti-diabetic potential nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Acetylcholinesterase | In vitro enzymatic inhibition assay | Anti-Alzheimer's potential nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Protein denaturation | In vitro assay | Anti-arthritic activity johnshopkins.edunih.gov |
Exploration in Material Science for Advanced Materials (e.g., Polymers, Coatings)
The unique photophysical and structural properties of the pyrazolo[1,5-a]pyridine scaffold have garnered significant interest in the field of material science. nih.gov Researchers are exploring the potential of these compounds, including derivatives like 5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, in the creation of advanced materials such as specialized polymers and functional coatings.
The investigation into these applications focuses on leveraging the inherent characteristics of the pyrazolo[1,5-a]pyridine core to develop materials with enhanced durability, functionality, and specific optical properties. The fused heterocyclic structure contributes to thermal stability and rigidity, which are desirable traits in polymer backbones.
A key area of interest is the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov These compounds can exhibit fluorescence and have large Stokes shifts (the difference between the absorption and emission maxima), making them suitable for use as fluorophores. researchgate.net Such properties are valuable in the development of sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices. The ability to modify the scaffold with various functional groups allows for the fine-tuning of these photophysical properties to meet the specific requirements of a given material application. rsc.org
Applications in Agricultural Chemistry for Agrochemical Development and Crop Protection
In agricultural chemistry, derivatives of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine are being investigated for their potential as active ingredients in novel agrochemicals. The goal is to develop new products that can enhance crop protection against pests and diseases, thereby improving agricultural output. researchgate.net
Research in this area has focused on the synthesis and biological evaluation of these compounds for fungicidal and nematicidal activities. researchgate.netnih.gov For example, various 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines have been synthesized and tested against a panel of phytopathogenic fungi, including Botrytis cinerea and Fusarium solani. nih.gov Some of these compounds showed effective inhibition of mycelial growth, highlighting their potential for development into commercial fungicides. nih.gov
More recent research, projected for publication in 2025, describes the design and synthesis of bifunctional pyrazolo[1,5-a]pyrimidine derivatives with both nematicidal and fungicidal properties. researchgate.net This dual-activity approach is particularly valuable in agriculture, as it can provide broader-spectrum crop protection. The development of such compounds is driven by the need to overcome resistance issues associated with existing agrochemicals that often have a single target. researchgate.net The exploration of the 5-methoxypyrazolo[1,s-a]pyridine scaffold and its analogues contributes to the pipeline of next-generation crop protection agents.
| Compound Class | Target Pest/Pathogen | Application Area | Key Finding |
| Pyrazolo[1,5-a]pyrimidine derivatives | Phytopathogenic fungi (Cytospora sp., A. solani, etc.) | Crop Protection | Effective inhibition of mycelial growth nih.gov |
| Bifunctional Pyrazolo[1,5-a]pyrimidines | Nematodes and Fungi | Agrochemical Development | Compounds designed for dual nematicidal and fungicidal activity researchgate.net |
| 5-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | Pests and Diseases | Agrochemical Research | Explored for creating new crop resistance-enhancing chemicals |
Utilization in Analytical Chemistry as Standards for Compound Detection and Quantification
In analytical chemistry, the purity and well-defined structure of compounds like this compound make them suitable for use as reference standards. While extensive documentation on this specific application is not widespread, the availability of the compound from chemical suppliers with specified purity levels (e.g., ≥96.0% assay by GC) implies its utility for such purposes. thermofisher.com
A reference standard is a highly purified compound used as a measurement base in analytical assays. It is essential for the validation of analytical methods, the calibration of instruments, and the quantification of a substance in an unknown sample. For instance, a certified standard of this compound could be used to develop and validate a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method for identifying and quantifying this specific compound or its closely related derivatives in complex mixtures, such as reaction products or environmental samples.
Furthermore, the inherent properties of the pyrazolo[1,5-a]pyridine core lend themselves to specific analytical applications. One study designed and synthesized a pyrazolo[1,5-a]pyridine-based fluorophore, which was then successfully used as a fluorescent sensor for the detection of sulphite in dry white wine. researchgate.net This demonstrates a practical application in analytical chemistry where the compound itself becomes the tool for detection and quantification, leveraging its specific photophysical response to the presence of an analyte.
Future Directions and Emerging Research Avenues for 5 Methoxypyrazolo 1,5 a Pyridine
Development of More Efficient and Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles)
The synthesis of pyrazolo[1,5-a]pyridines has traditionally involved methods like 1,3-dipolar cycloaddition. organic-chemistry.orgresearchgate.net However, the focus is shifting towards more sustainable and efficient "green" chemistry approaches. nih.gov
Recent advancements include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and improves yields for the synthesis of fused heterocyclic compounds like pyrazolo[1,5-a]pyrimidines. nih.govbyu.edu For instance, a three-step synthesis of 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines was achieved in just one hour using a microwave reactor, with yields ranging from good to excellent. byu.edu
One-Pot Cyclization: A one-pot cyclization method has been developed for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, showcasing a more streamlined and efficient process. nih.gov
Catalyst-Free Reactions: Research has highlighted catalyst-free cross-dehydrogenative coupling (CDC) reactions that use molecular oxygen as a green oxidant and acetic acid as a promoter, offering an environmentally friendly route to pyrazolo[1,5-a]pyridine (B1195680) derivatives. nih.gov
Metal-Free Conditions: Functionalized pyrazolo[1,5-a]pyridines have been synthesized under metal-free conditions at room temperature, further enhancing the green credentials of the synthesis. organic-chemistry.org
Dual Reactivity: A novel approach utilizes the dual reactivity of N-aminopyridinium ylides as both a 1,3-dipole and a nitrogen source to directly synthesize cyanated pyrazolo[1,5-a]pyridines. rsc.org
These green chemistry approaches not only offer higher efficiency and sustainability but also contribute to the generation of a diverse range of pyrazolo[1,5-a]pyridine derivatives for further research.
Integration of Advanced Computational Approaches for Predictive Modeling in Chemical Biology
Computational tools are becoming indispensable in modern drug discovery. For pyrazolo[1,5-a]pyridine and its derivatives, these approaches are being used to predict their biological activities and guide the design of new, more potent compounds.
Key computational applications include:
Molecular Docking: This technique is used to predict the binding modes of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with their biological targets. mdpi.comjohnshopkins.edu For example, molecular docking simulations have revealed that synthesized pyrazolo[1,5-a]pyrimidine derivatives adopt binding modes similar to known inhibitors of CDK2 and TRKA kinases. mdpi.com
Pharmacokinetic and Toxicity Prediction (ADMET): In silico tools are employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds. johnshopkins.edunih.govresearchgate.net This helps in the early identification of candidates with favorable drug-like properties.
Structure-Activity Relationship (SAR) Studies: Computational models are used to understand the relationship between the chemical structure of pyrazolo[1,5-a]pyrimidine derivatives and their biological activity. nih.govmdpi.com This knowledge is crucial for optimizing the lead compounds.
High-Throughput Virtual Screening: Homology model-based high-throughput virtual screening has been successfully used to identify novel pyrazolo[1,5-a]pyrimidine-based antagonists of the aryl hydrocarbon receptor (AHR). rsc.org
Multi-Objective Evolutionary Optimization: An automated, adaptive design approach has been developed to optimize ligands against multiple targets simultaneously, showcasing the power of evolutionary algorithms in multi-target drug design. nih.gov
The integration of these computational methods accelerates the discovery and optimization process, saving time and resources in the development of new therapeutics based on the 5-methoxypyrazolo[1,5-a]pyridine scaffold.
Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action
The pyrazolo[1,5-a]pyridine scaffold has demonstrated a wide range of biological activities, and research continues to uncover new therapeutic targets and mechanisms of action. nih.gov
Some of the known and emerging biological targets include:
Protein Kinases: Pyrazolo[1,5-a]pyrimidines are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.gov This includes kinases like Pim-1, CDK2, and TRKA. mdpi.comnih.gov
Aryl Hydrocarbon Receptor (AHR): Recent studies have identified pyrazolo[1,5-a]pyrimidines as antagonists of the AHR, a transcription factor implicated in cancer immunology, making it a promising target for cancer therapy. rsc.org
JAK1 JH2 Pseudokinase and VPS34: A series of novel pyrazolo[1,5-a]pyrimidines led to the discovery of a selective inhibitor of both JAK1 JH2 pseudokinase and VPS34. x-mol.com
Anti-Mycobacterium tuberculosis (Mtb) Agents: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown potent in vitro activity against drug-susceptible and multidrug-resistant strains of Mtb. nih.gov
PDK1: 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (B3000796) has been identified as a PDK1 inhibitor with potential applications in treating various cancers and other diseases. targetmol.com
The diverse biological activities of pyrazolo[1,5-a]pyridine derivatives suggest that there are likely many more undiscovered biological targets and mechanisms of action waiting to be explored. johnshopkins.edunih.govresearchgate.net
Exploration of Multi-Targeted Ligand Design Strategies
The complexity of many diseases, such as cancer, often requires targeting multiple biological pathways simultaneously. This has led to the development of multi-targeted ligand design strategies, where a single molecule is designed to interact with multiple targets. The pyrazolo[1,5-a]pyridine scaffold is well-suited for this approach due to its versatile chemistry and ability to interact with a variety of biological targets. nih.govmdpi.com
Examples of multi-targeted approaches include:
Dual Kinase Inhibitors: Researchers have successfully designed pyrazolo[1,5-a]pyrimidine derivatives that act as dual inhibitors of CDK2 and TRKA kinases, showing potential for enhanced anticancer efficacy and reduced drug resistance. mdpi.com
Pan-Pim Inhibitors: Through structure- and property-based drug design, potent pan-Pim kinase inhibitors have been developed from a pyrazolo[1,5-a]pyrimidine scaffold, demonstrating significant potency against all three Pim isoforms. nih.gov
Computational methods, such as multi-objective evolutionary optimization, are playing a crucial role in the rational design of these multi-targeted ligands. nih.gov The ability to fine-tune the structure of the this compound core allows for the optimization of its activity against a desired polypharmacological profile.
Synergistic Applications Across Chemical Synthesis, Materials Science, and Biological Research
The versatility of the pyrazolo[1,5-a]pyridine scaffold extends beyond medicinal chemistry, with emerging applications in materials science and broader biological research.
Materials Science: Pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in material science due to their promising photophysical properties. mdpi.com This opens up possibilities for their use in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. For instance, certain pyrazolo[1,5-a]pyrimidinium salts have been developed as fluorescent sensors for cyanide detection. acs.org
Chemical Synthesis: The development of new synthetic methodologies for pyrazolo[1,5-a]pyridines, particularly those based on green chemistry principles, contributes to the broader field of organic synthesis by providing efficient and sustainable methods for constructing heterocyclic compounds. nih.govrsc.org
Biological Research: The diverse biological activities of pyrazolo[1,5-a]pyridine derivatives make them valuable tools for probing biological pathways and understanding disease mechanisms. nih.govresearchgate.net Their use as selective inhibitors allows researchers to dissect complex cellular processes.
The continued exploration of the chemical and physical properties of this compound and its derivatives is likely to lead to further synergistic applications across these diverse scientific disciplines.
Q & A
Basic Research Questions
What safety protocols are recommended for handling 5-Methoxypyrazolo[1,5-a]pyridine derivatives?
Answer:
- Use PPE: Wear protective goggles, gloves, and lab coats to avoid skin/eye contact .
- Ventilation: Perform reactions in fume hoods or gloveboxes to mitigate exposure to toxic vapors .
- Waste Management: Segregate chemical waste and use certified disposal services to prevent environmental contamination .
What synthetic routes are used to prepare the this compound core?
Answer:
Key methodologies include:
Palladium-Catalyzed Direct CH Arylation : Utilizes aryl halides or iodonium salts with Pd catalysts (e.g., Pd(OAc)₂/PPh₃) for regioselective functionalization .
Acid-Catalyzed Cyclocondensation : Involves reactions between aminopyrazoles and carbonyl compounds (e.g., β-ketoesters) under reflux with acetic acid .
Multi-Step Heterocyclic Assembly : Combines diazonium salts or heterocyclic amines with benzofuran-derived precursors .
How is the structural integrity of synthesized derivatives confirmed?
Answer:
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N content) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <0.1 ppm error .
- X-Ray Crystallography : Resolves 3D molecular geometry and substituent orientation (e.g., bond angles, dihedrals) .
Advanced Research Questions
How can regioselective functionalization at position 7 be achieved?
Answer:
- Palladium-Mediated CH Activation : Position 7 is selectively arylated using Pd catalysts and directing groups. For example, Rossi et al. achieved 7-arylation via Pd(OAc)₂ with aryl iodides in DMF at 110°C .
- Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity for challenging positions .
What computational tools aid in designing novel derivatives?
Answer:
- Molecular Modeling : Software like Discovery Studio predicts binding affinities to biological targets (e.g., enzymes, receptors) .
- LogP Calculations : Tools like MarvinSketch estimate hydrophobicity to optimize pharmacokinetic properties .
How are contradictions in biological activity data resolved among analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups at position 5) to correlate structural features with activity .
- Docking Simulations : Identify binding interactions using Protein Data Bank (PDB) structures to explain divergent activities .
What strategies optimize pharmacological activity through substituent modification?
Answer:
- Electron-Donating Groups (e.g., -OCH₃) : Enhance metabolic stability by reducing oxidative degradation .
- Steric Bulking (e.g., -CF₃) : Improve target selectivity by preventing off-target binding .
- Bioisosteric Replacement : Substitute pyridine with triazole to modulate solubility and bioavailability .
How are reaction conditions optimized for scale-up synthesis?
Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .
- Catalyst Loading : Reduce Pd catalyst to 0.5–2 mol% to minimize costs while maintaining efficiency .
- Workflow Automation : Use continuous-flow reactors to enhance reproducibility and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
